molecular formula C20H26N2O2 B2374932 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide CAS No. 898458-08-7

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide

Cat. No.: B2374932
CAS No.: 898458-08-7
M. Wt: 326.44
InChI Key: FGUZAVKMJIXBRE-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.44. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Docking Studies

A study focused on a compound structurally similar to N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide, synthesized via a 1,3-dipolar cycloaddition reaction. This study revealed insights into the crystal structure and potential anti-mycobacterial, anti-microbial, and anti-cancer activities through in silico docking studies (Nishtala & Basavoju, 2018).

Antibacterial, Antiurease, and Antioxidant Activities

Another study synthesized derivatives similar to the target compound and evaluated them for antibacterial, antiurease, and antioxidant activities. This research contributes to understanding the potential medical applications of such compounds (Sokmen et al., 2014).

Photophysical Properties for Metal Ion Sensing

A solvent- and catalyst-free reaction produced furan compounds, including one similar to the target molecule. These compounds demonstrated potential as metal ion sensors, particularly for aluminum detection, indicating their use in chemical sensing applications (Kumar et al., 2015).

Antitumor Activity and EGFR Inhibition

Further research synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives with structures analogous to the target compound. These derivatives showed significant anticancer activities, particularly as EGFR inhibitors, which could have implications in cancer therapy (Lan et al., 2017).

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-20(2,3)13-19(23)21-14-17(18-9-6-12-24-18)22-11-10-15-7-4-5-8-16(15)22/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUZAVKMJIXBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.